(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H19N5OS2 and its molecular weight is 337.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antitubercular and Antifungal Activities : Compounds with structures similar to the one have been synthesized and evaluated for their antitubercular and antifungal activities. For instance, derivatives of thiadiazole have shown significant activity against both tuberculosis bacteria and various fungal strains, indicating the potential utility of such compounds in developing new antimicrobial agents (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013).
Antioxidant and Antimicrobial Potential : Similarly structured compounds, especially those incorporating the thiadiazole moiety and N-methyl piperazine, have been synthesized and shown to exhibit both antioxidant and antimicrobial properties. This suggests the possibility of using such compounds in treatments aimed at oxidative stress-related diseases and infections (Chandra Prakash Gharu, 2014).
Molecular Interaction Studies : Research into compounds with similar structures has also focused on their molecular interactions, particularly with receptors, to understand their mechanism of action. This includes studies on the antagonist properties of related compounds, providing insights into their potential as therapeutic agents (J. Shim et al., 2002).
Chemical Synthesis and Material Science
Synthesis of Heterocyclic Compounds : The compound , due to its complex heterocyclic structure, is indicative of the potential for synthesizing a range of heterocyclic compounds. These compounds are crucial in material science for their unique properties and applications in creating new materials and catalysts (Y. Mabkhot, Nabila Abd Elshafy Kheder, & A. Al-Majid, 2010).
Antimicrobial Activities of Pyridine Derivatives : The structural features of the compound suggest its relevance in synthesizing pyridine derivatives with antimicrobial properties. Research in this direction has led to the discovery of compounds that show promise against a variety of microbial strains, highlighting the potential for the development of new antimicrobials (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone” could be diverse and depend on the specific context of its use.
Mode of action
Many imidazole derivatives exert their effects by interacting with enzymes or receptors in the body .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many imidazole derivatives are known to be well absorbed and distributed in the body .
Properties
IUPAC Name |
[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS2/c1-10-12(22-17-16-10)13(20)19-6-3-11(4-7-19)9-21-14-15-5-8-18(14)2/h5,8,11H,3-4,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUQVYNAMDWRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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